![molecular formula C22H25NO5 B14515037 Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is an organic compound that features a biphenyl group attached to a malonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate typically involves the reaction of diethyl malonate with a biphenyl derivative under specific conditions. One common method is the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with diethyl malonate . The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the malonate ester can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Diethyl malonate: A malonate ester without the biphenyl group.
Acetamidomalonate derivatives: Compounds with similar structures but different substituents on the malonate ester
Uniqueness
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is unique due to the presence of both the biphenyl group and the malonate ester. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H25NO5 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(4-phenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C22H25NO5/c1-4-27-20(25)22(23-16(3)24,21(26)28-5-2)15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
Clé InChI |
VLGREMQWAMOUDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


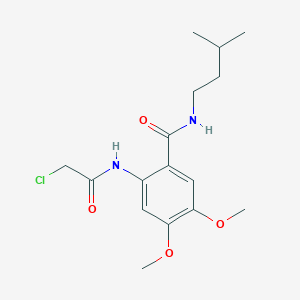
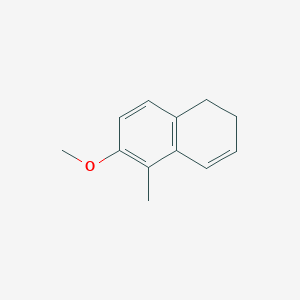
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
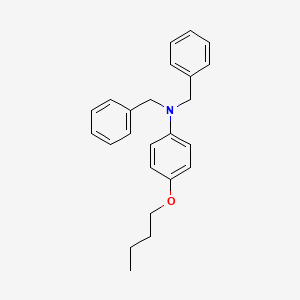
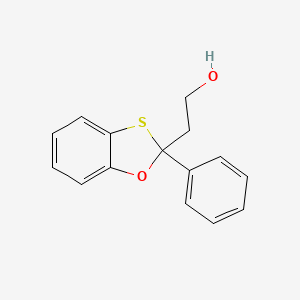
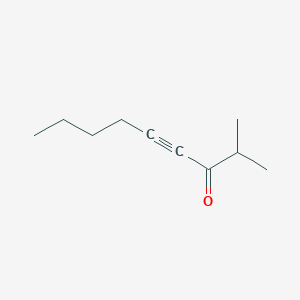
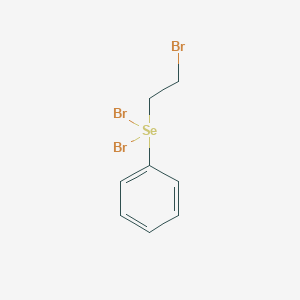
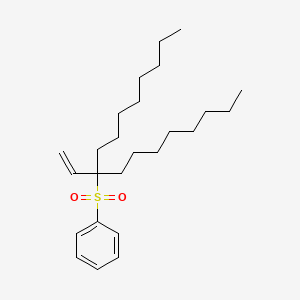
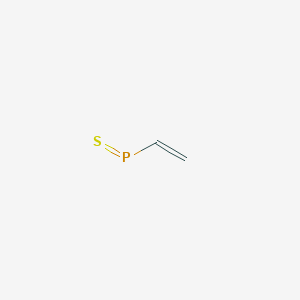
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
